molecular formula C12H17N3O5S B2631868 [4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol CAS No. 2138098-13-0

[4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol

Cat. No.: B2631868
CAS No.: 2138098-13-0
M. Wt: 315.34
InChI Key: JHMJYJXAKIBRDC-UHFFFAOYSA-N
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Description

[4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol is a complex organic compound that features a piperidine ring substituted with an amino group, a nitrobenzenesulfonyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the amino group through reductive amination. The nitrobenzenesulfonyl group can be added via a sulfonation reaction, followed by nitration. Finally, the methanol group can be introduced through a hydroxymethylation reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for sulfonation and nitration steps, as well as advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of nitrobenzenesulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its functional groups allow for further chemical modifications, making it useful in various industrial applications .

Mechanism of Action

The mechanism of action of [4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol apart is its combination of functional groups, which provide a unique set of chemical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[4-amino-1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S/c13-12(9-16)5-7-14(8-6-12)21(19,20)11-4-2-1-3-10(11)15(17)18/h1-4,16H,5-9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMJYJXAKIBRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)N)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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